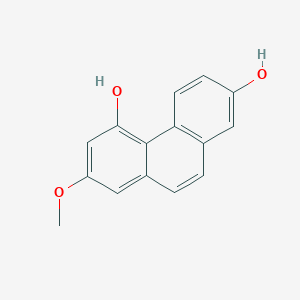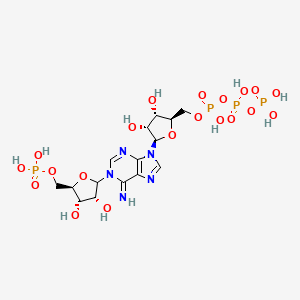
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-phospho-D-ribosyl)-ATP is a 5-phosphoribosyl-ATP. It is a conjugate acid of a 1-(5-phospho-D-ribosyl)-ATP(6-).
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- The synthesis and polymerization of nucleosides and nucleotides, including derivatives similar to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate), have been a focus of research. For instance, Pochet and D'ari (1990) detailed the synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide-5'- triphosphate, demonstrating the potential for creating complex nucleotide structures (Pochet & D'ari, 1990).
Biochemical Analysis and Characterization
- Studies have been conducted to analyze and characterize the biochemical properties of nucleosides and nucleotides, akin to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate). For example, Adam (1965) explored the properties of adenosine-5′-diphosphate and adenosine-5′-monophosphate, providing insight into their phosphorylation and biochemical roles (Adam, 1965).
Enzymatic Reactions and Mechanisms
- Research has also focused on the involvement of compounds like 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) in enzymatic reactions. An example is the work by Lowe and Potter (1981), who used adenosine 5'[gamma(S)-16O, 17O, 18O]triphosphate to study the stereochemical course of phosphoryl transfer catalyzed by yeast hexokinase, revealing insights into enzyme-substrate interactions (Lowe & Potter, 1981).
Molecular Recognition and Sensor Development
- In the realm of molecular recognition and sensor development, studies like that of Huynh et al. (2013), who developed molecularly imprinted polymers for adenosine-5'-triphosphate determination, demonstrate the applicability of compounds similar to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) in analytical chemistry (Huynh et al., 2013).
Propiedades
Nombre del producto |
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) |
|---|---|
Fórmula molecular |
C15H25N5O20P4 |
Peso molecular |
719.28 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1 |
Clave InChI |
RKNHJBVBFHDXGR-MRUDJCSFSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Sinónimos |
phosphoribosyl ATP phosphoribosyladenosine triphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



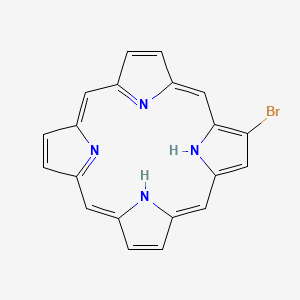

![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)
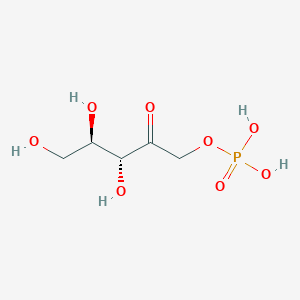

![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B1255176.png)
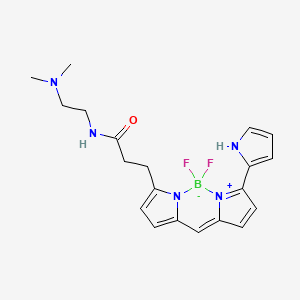
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
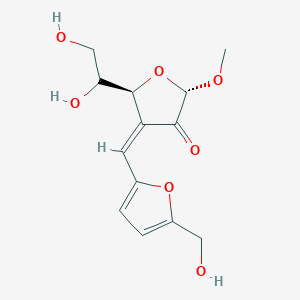

![5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine](/img/structure/B1255185.png)
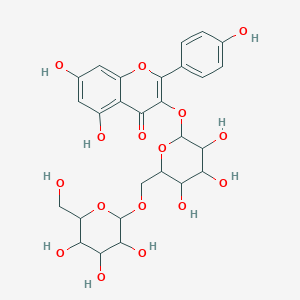
![2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)
